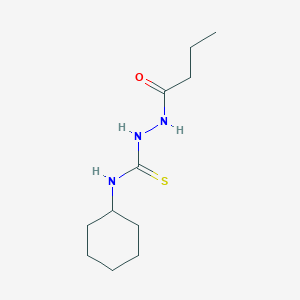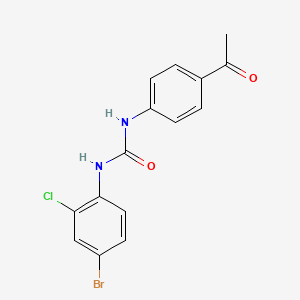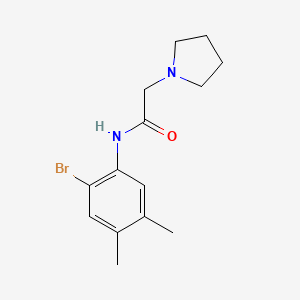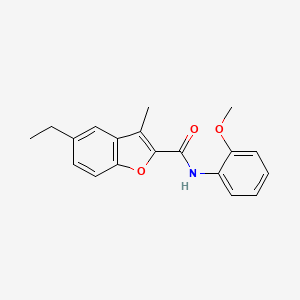![molecular formula C17H12FN5O B4735422 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Übersicht
Beschreibung
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, also known as FMTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMTQ belongs to the class of quinoline derivatives and has been found to possess a unique pharmacological profile, making it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of specific enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and proliferation. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has also been found to modulate the expression of specific genes involved in cancer cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several advantages for use in lab experiments, including its potent antitumor activity and its ability to modulate specific cellular pathways involved in cancer cell growth and proliferation. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, including the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of novel derivatives of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Wissenschaftliche Forschungsanwendungen
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPTHPOVCREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)

![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)


![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735388.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)

![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)
